1-(3-Bromophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3-Bromophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of bromophenyl, methoxy, thiazolyl, and chromenopyrrole moieties
Preparation Methods
The synthesis of 1-(3-Bromophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with a suitable bromoketone under mild conditions.
Coupling with Bromophenyl and Methoxy Groups: The bromophenyl and methoxy groups are introduced through electrophilic aromatic substitution reactions.
Cyclization to Form the Chromenopyrrole Core: The final step involves cyclization reactions to form the chromenopyrrole core, often using catalysts and specific reaction conditions to ensure high yield and purity.
Industrial production methods may involve optimization of these steps to enhance scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
1-(3-Bromophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the bromophenyl and thiazole moieties. Common reagents include halogens, alkylating agents, and nucleophiles.
Major products formed from these reactions depend on the specific conditions and reagents used, but they often include various functionalized derivatives of the original compound.
Scientific Research Applications
1-(3-Bromophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and photonic devices.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(3-Bromophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole moiety and exhibit antimicrobial and antiviral activities.
Chromenopyrrole Derivatives: Similar compounds with chromenopyrrole cores are explored for their anticancer and anti-inflammatory properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H13BrN2O4S |
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Molecular Weight |
469.3 g/mol |
IUPAC Name |
1-(3-bromophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H13BrN2O4S/c1-27-13-5-6-14-15(10-13)28-19-16(18(14)25)17(11-3-2-4-12(22)9-11)24(20(19)26)21-23-7-8-29-21/h2-10,17H,1H3 |
InChI Key |
MIWNLFRGYYELFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)Br)C5=NC=CS5 |
Origin of Product |
United States |
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